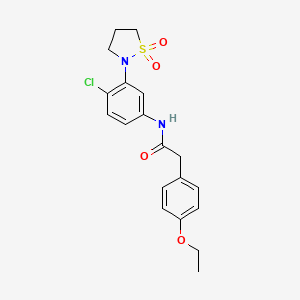

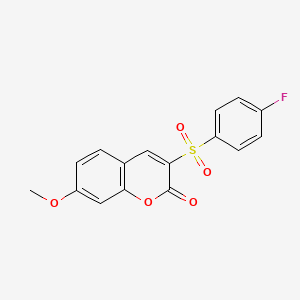

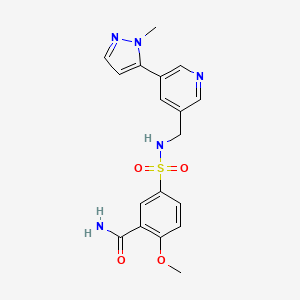

![molecular formula C19H19F3N2O B2420068 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone CAS No. 432518-99-5](/img/structure/B2420068.png)

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) . The reactions of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .

Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl ketone and its derivatives are key intermediates in organic synthesis, contributing to the development of complex molecular structures and pharmacologically active compounds. The Dieckmann cyclization, a notable reaction, utilizes ketone substructures adjacent to nitrogen, leading to the formation of piperazine-2,5-diones. This process underlines the importance of ketone functionalities in cyclization reactions, offering pathways to synthesize cyclic compounds with potential applications in drug discovery (Claude Larrivée Aboussafy & D. Clive, 2012).

The synthesis of saturated, spirocyclic N-heterocycles from cyclic ketones using stannyl amine protocol (SnAP) reagents further illustrates the versatility of ketone derivatives in accessing valuable scaffolds for medicinal chemistry. This method demonstrates how acyclic trifluoromethyl ketones can be transformed into α-CF3 morpholines and piperazines, showcasing the pivotal role of ketones in synthesizing compounds with significant pharmaceutical potential (Woon‐Yew Siau & J. Bode, 2014).

Catalysis and Material Synthesis

Ketones, including those derived from 4-Methylphenyl 4-[3-(trifluoromethyl)phenyl]piperazinyl, serve as crucial substrates in catalytic processes for the synthesis of various materials and chemicals. Ruthenium-catalyzed hydroformylation reactions utilize alkyl methyl ketones to produce beta-dimethyl(phenyl)silylmethylene malonate with high yield and selectivity. The significance of this reaction lies in its ability to introduce functional groups into ketones, enabling the synthesis of materials with tailored properties (R. Chowdhury & S. Ghosh, 2009).

The design of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands derived from click reactions further highlights the utility of ketone derivatives in material science. These complexes have been explored for catalytic oxidation and transfer hydrogenation, demonstrating the role of ketone-based ligands in facilitating efficient and selective catalytic processes (Fariha Saleem et al., 2013).

Propriétés

IUPAC Name |

(4-methylphenyl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c1-14-5-7-15(8-6-14)18(25)24-11-9-23(10-12-24)17-4-2-3-16(13-17)19(20,21)22/h2-8,13H,9-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBCTALBQBMVOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

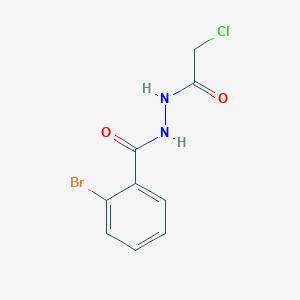

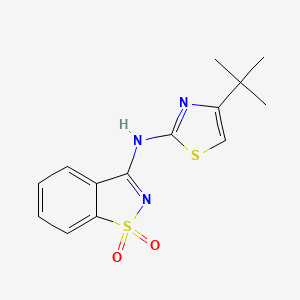

![N-(3,4-dichlorophenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2419992.png)

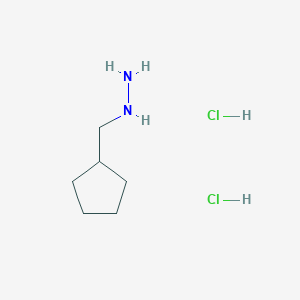

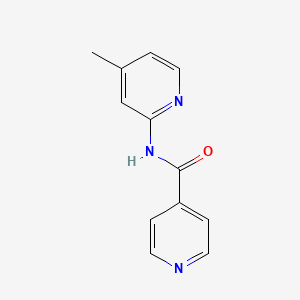

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)

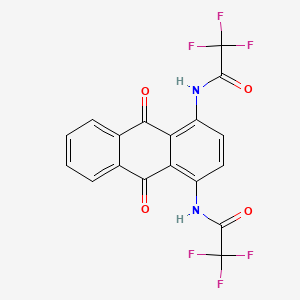

![Tert-butyl N-[2-hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate](/img/structure/B2420004.png)